4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one

描述

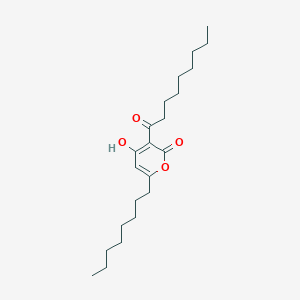

4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one is a synthetic α-pyrone derivative characterized by a hydroxyl group at position 4, a nonanoyl (9-carbon acyl) chain at position 3, and an octyl (8-carbon alkyl) chain at position 6 (Figure 1). This compound belongs to a class of pyran-2-one derivatives investigated for their inhibitory activity against Neutrophil Elastase (NE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Its structure-activity relationship (SAR) is defined by the interplay of hydrophilic (hydroxyl) and lipophilic (nonanoyl/octyl) substituents, which modulate enzymatic binding and pharmacokinetic properties.

属性

分子式 |

C22H36O4 |

|---|---|

分子量 |

364.5 g/mol |

IUPAC 名称 |

4-hydroxy-3-nonanoyl-6-octylpyran-2-one |

InChI |

InChI=1S/C22H36O4/c1-3-5-7-9-11-13-15-18-17-20(24)21(22(25)26-18)19(23)16-14-12-10-8-6-4-2/h17,24H,3-16H2,1-2H3 |

InChI 键 |

NLATVPVYSKNDRM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCCC)O |

产品来源 |

United States |

准备方法

4-羟基-2-吡喃类,包括4-羟基-3-壬酰基-6-辛基吡喃-2-酮的合成通常涉及三羰基化合物的环化反应 . 一种常见的方法是仿生方法,该方法模仿天然生物合成途径。 该方法通常涉及使用过渡金属配合物和烯酮转化 . 工业生产方法可能包括多组分反应 (MCR),该反应具有高效率、原子经济性和绿色反应条件 .

化学反应分析

4-羟基-3-壬酰基-6-辛基吡喃-2-酮会发生多种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过渡金属催化剂、酸和碱 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可生成酮或羧酸,而取代反应可以将不同的官能团引入吡喃环 .

科学研究应用

4-羟基-3-壬酰基-6-辛基吡喃-2-酮在科学研究中具有广泛的应用。 在化学领域,它被用作合成更复杂分子的构建块 . 在生物学和医学领域,它因其潜在的治疗特性而被研究,包括抗氧化和抗菌活性 . 在工业领域,它用于开发生物可再生材料,并用作各种化学产品的先驱 .

作用机制

4-羟基-3-壬酰基-6-辛基吡喃-2-酮的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,该化合物中的羟基吡喃环可以与蛋白质形成有效的相互作用,例如 β-微管蛋白,这可能与其生物活性有关 . 确切的途径和分子靶点可能会因特定应用和背景而异。

相似化合物的比较

Table 1: Structural Features of 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one and Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 4-OH, 3-nonanoyl, 6-octyl | C₂₂H₃₈O₄ | 378.54 | Long acyl (C9) and alkyl (C8) chains |

| 3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one | 4-OH, 3-decanoyl (C10), 6-nonyl (C9) | C₂₄H₄₂O₄ | 406.59 | Longer acyl (C10) and alkyl (C9) |

| 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one | 4-OH, 3-octanoyl (C8), 6-heptyl (C7) | C₂₀H₃₄O₄ | 350.49 | Shorter acyl (C8) and alkyl (C7) |

| 4-Methoxy-6-pentyl-pyran-2-one | 4-OCH₃, 6-pentyl (C5) | C₁₁H₁₆O₃ | 196.25 | Methoxy substituent; no acyl chain |

| 4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one | 4-OH, 3-butanoyl (C4), 6-methyl | C₁₀H₁₂O₄ | 196.20 | Short acyl (C4) and methyl group |

Key Observations :

- Chain Length: The target compound’s nonanoyl (C9) and octyl (C8) chains enhance lipophilicity compared to analogues with shorter chains (e.g., C4 butanoyl in ). Longer chains, as in 3-decanoyl-6-nonyl derivatives, increase molecular weight but may reduce solubility .

- Aromatic vs. Aliphatic : Unlike 4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-pyran-2-one , the target lacks aromaticity, favoring hydrophobic interactions over π-π stacking.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 6.2 | 0.01 | 85–90 |

| 3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one | 7.1 | <0.005 | 90–95 |

| 4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one | 1.8 | 1.2 | 120–125 |

| 4-Methoxy-6-pentyl-pyran-2-one | 2.5 | 0.5 | 60–65 |

Key Observations :

- Lipophilicity : The target compound’s high LogP (6.2) reflects its long hydrocarbon chains, which may improve membrane permeability but limit aqueous solubility .

- Solubility: Shorter chains (e.g., butanoyl in ) or polar groups (e.g., methoxy in ) improve solubility but may compromise target binding.

Table 3: Inhibitory Activity Against Neutrophil Elastase (NE)

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。